molecular formula C12H11N3O2 B1462218 2-((Pyridin-4-ylmethyl)amino)nicotinic acid CAS No. 854382-06-2

2-((Pyridin-4-ylmethyl)amino)nicotinic acid

Cat. No.: B1462218
CAS No.: 854382-06-2
M. Wt: 229.23 g/mol
InChI Key: LSJUTHAZYSYYJZ-UHFFFAOYSA-N
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Description

“2-((Pyridin-4-ylmethyl)amino)nicotinic acid” is a compound with the molecular formula C12H11N3O2 . It is functionally related to nicotinic acid .


Molecular Structure Analysis

The molecular weight of “this compound” is 229.23 g/mol . The InChI code is InChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.23 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Nicotinic Acid Based Pseudopeptides : Nicotinic acid derivatives, including 2-((Pyridin-4-ylmethyl)amino)nicotinic acid, have been explored for their potential in synthesizing pseudopeptides. These compounds demonstrate significant chemical utility, particularly in the development of pseudopeptides with distinct structures and functional properties (Ovdiichuk et al., 2015).

Industrial Applications

  • Industrial Production : Research into nicotinic acid, a related compound, has emphasized its importance in various industries, including pharmaceuticals. A study has discussed ecological methods to produce nicotinic acid, highlighting its industrial relevance and potential for green chemistry applications (Lisicki et al., 2022).

Pharmacological Applications

  • Drug Development and Pharmacology : Nicotinic acid derivatives are integral in the development of various pharmacological agents. For example, 2-trifluoromethyl-nicotinic acid derivatives, which are structurally related to this compound, have been synthesized as key intermediates in the development of COMT inhibitors, showcasing their pharmacological significance (Kiss et al., 2008).

Crystallography and Material Science

  • Crystal Structure and Material Properties : The study of derivatives of nicotinic acid, like 2-((2-ethylphenyl)amino)nicotinic acid, in crystallography has provided insights into their structural and material properties. This research is crucial for understanding the physical characteristics and potential applications of these compounds in material science (Kalra et al., 2017).

Biological Studies

  • Biological Evaluation : Studies focusing on the biological activities of nicotinic acid derivatives, including antimicrobial properties, are essential for understanding their potential uses in medicine and biochemistry. Research in this area continues to expand our knowledge of these compounds' biological roles and potential therapeutic applications (Dhir & Kaur, 2019).

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-2-1-5-14-11(10)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJUTHAZYSYYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651913
Record name 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-06-2
Record name 2-{[(Pyridin-4-yl)methyl]amino}pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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